5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one
Description
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-imino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11N3OS/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16) |
InChI Key |
NSVOZCAFYSKQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=N)S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Chloroacetyl)indole
Indole-3-carbaldehyde is first acylated using chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium acetate. For example, Abdelazeem et al. (2015) demonstrated that reacting 1H-indol-3-amine with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C yields 2-chloro-N-(1H-indol-3-yl)acetamide. The reaction progresses via nucleophilic acyl substitution, with the indole’s amine group attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Thiazole Ring Formation
The chloroacetylated intermediate is then refluxed with thiourea in ethanol or acetonitrile. Sodium or ammonium acetate is often added as a catalyst to facilitate deprotonation and cyclization. For instance, heating 2-chloro-N-(1H-indol-3-yl)acetamide with thiourea at 80°C for 6 hours produces 5-((1H-indol-3-yl)methyl)-2-aminothiazol-4(5H)-one via a thiourea-mediated nucleophilic attack at the α-carbon, followed by ring closure. The reaction mechanism proceeds as follows:
-
Thiourea attacks the chloroacetyl carbon, displacing chloride.
-
Tautomerization forms a thioamide intermediate.
-
Intramolecular cyclization yields the thiazolidin-4-one core.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | NH₄OAc | 72 |
| Acetonitrile | 70 | TEA | 68 |
| DMF | 90 | NaOAc | 65 |
Alkylation of 2-Aminothiazol-4(5H)-one with Indol-3-ylmethyl Halides
An alternative route involves alkylating preformed 2-aminothiazol-4(5H)-one with indol-3-ylmethyl halides. This method separates the synthesis of the thiazole core and the indole moiety, allowing modular functionalization.
Preparation of 2-Aminothiazol-4(5H)-one
2-Aminothiazol-4(5H)-one is synthesized by cyclizing thiourea with α-haloketones. For example, phenacyl bromide reacts with thiourea in ethanol under reflux to form the thiazole ring.
Introduction of the Indol-3-ylmethyl Group
The alkylation step employs indol-3-ylmethyl bromide or chloride, generated via bromination of indole-3-methanol using PBr₃ or SOCl₂. Reacting 2-aminothiazol-4(5H)-one with this alkylating agent in dimethylformamide (DMF) at 60°C for 12 hours installs the indole moiety. The reaction is typically catalyzed by potassium carbonate to deprotonate the thiazole nitrogen.
Key Challenges :
-
Competing N-alkylation at the indole’s NH position.
-
Low regioselectivity in unsymmetrical thiazoles.
Mannich Reaction Approach
The Mannich reaction offers a one-pot strategy to assemble the thiazole-indole hybrid. This method condenses an amine, aldehyde, and ketone to form β-amino carbonyl intermediates, which cyclize to the target compound.
Reaction Setup
A mixture of 2-aminothiazole, indole-3-carbaldehyde, and formaldehyde in acetic acid undergoes reflux for 8–12 hours. Ammonium acetate catalyzes the formation of the Mannich base, which tautomerizes to the thiazolidin-4-one.
Advantages :
-
Single-step synthesis.
-
High atom economy.
Limitations :
-
Poor yields (<50%) due to side reactions.
-
Requires stringent control of stoichiometry.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | High |
| Alkylation | 55–60 | 90 | Moderate |
| Mannich Reaction | 40–50 | 85 | Low |
Cyclocondensation is favored for industrial applications due to its reproducibility and high yields, whereas the Mannich reaction remains exploratory.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
The 2-amino group participates in condensation with aryl/heteroaryl aldehydes, forming Schiff base derivatives. For instance:
-
Reaction with indole-3-carbaldehydes in acetic acid and ammonium acetate yields 5-(indol-3-ylmethylene)thiazolidin-4-one derivatives .
-
Mechanism : Formation of an imine bond (C=N) via acid-catalyzed dehydration .
Table 2: Condensation Reaction Outcomes
| Aldehyde Type | Catalyst/Solvent | Product Structure | Yield (%) |
|---|---|---|---|
| Indole-3-carbaldehyde | AcOH, NH₄OAc, reflux | 5-[(Indol-3-yl)methylene] analog | 74–81 |
| 2,3-Dichlorobenzaldehyde | Ethanol, reflux | 5-(2,3-Dichlorobenzylidene) | 52–68 |
Cycloaddition and Heterocycle Formation
The thiazol-4-one ring undergoes 1,3-dipolar cycloaddition with nitrile oxides or diazo compounds:
-
Reaction with maleimides forms fused pyrrolidine-thiazolidinone hybrids, as seen in the synthesis of N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide .
-
Key observation : Electron-deficient alkenes facilitate [3+2] cycloaddition at the C5 position of the thiazol-4-one .
Oxidation and Reduction Reactions
-
Oxidation : The sulfur atom in the thiazol-4-one ring is susceptible to oxidation with H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in Schiff base derivatives to C-N single bonds .
Functionalization at the Indole Methyl Group
The indol-3-ylmethyl substituent undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the indole’s C5 position, confirmed by NMR (δ 8.2–8.5 ppm) .
-
Halogenation : NBS or Cl₂ in DCM adds halogens to the indole’s benzene ring .
Biological Activity Correlation
Derivatives of this compound show antimicrobial and antitubercular activity :
-
Potency : MIC values range from 0.39–12.48 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria .
-
SAR : Ethyl carboxylate derivatives (e.g., 14g–k ) exhibit higher activity than acetylated analogs due to enhanced solubility .
Table 3: Biological Activity of Selected Derivatives
| Derivative Structure | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 5-(5-Chloroindol-3-ylmethylene) | 0.39 | M. tuberculosis | |
| N-Benzyl-2-amino analog | 0.78 | S. aureus, B. cereus |
Computational and Spectroscopic Validation
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:
- Compound 5d has shown minimal inhibitory concentration (MIC) values ranging from 37.9 to 113.8 μM against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Compound 5g displayed MIC values of 36.5 μM against Enterobacter cloacae and S. aureus, indicating its potential as a more effective alternative to traditional antibiotics like ampicillin .
Summary Table of Antibacterial Activity
| Compound | Bacteria Tested | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 5d | MRSA | 248–372 | 372–1240 |
| 5g | Enterobacter cloacae | 36.5 | 73.1 |
| S. aureus | 53.6 | 73.1 | |
| S. typhimurium | - | - |
Antifungal Activity
In addition to antibacterial properties, certain derivatives have also exhibited antifungal activity. The presence of specific substituents on the indole ring has been shown to enhance antifungal efficacy, although the exact mechanisms require further investigation .
Applications in Cancer Research
The thiazole component of the compound has been implicated in anticancer activities, with some derivatives demonstrating promising results against various cancer cell lines.
Case Studies
- Anticancer Activity : Compounds containing the thiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines, suggesting that modifications to the thiazole structure could enhance anticancer properties .
- Mechanistic Studies : Research indicates that the mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways, although detailed molecular pathways remain to be elucidated .
Mechanism of Action
The mechanism by which 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with active site residues . These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
(E)-5-((1H-Indol-3-yl)methylene)-2-amino-1-methyl-1H-imidazol-4(5H)-one (Compound 8)
- Structure : Replaces the thiazolone ring with an imidazolone core.
- Synthesis : Condensation of indole-3-carboxaldehyde and creatinine, yielding a 58% product with a melting point of 287–290°C .
Aplysinopsins (Natural Derivatives)
- Structure: 5-[(1H-Indol-3-yl)methylidene]imidazolidine-2,4-dione or 2-iminoimidazolidine-4-one derivatives .
- Source : Naturally isolated from marine sponges and corals.
NQ7: (5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one
Analogues with Triazole or Pyrimidine Heterocycles
5-((1H-Indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (Compound 6)
- Structure : Triazole-thione core with a dichlorophenyl substituent .
- Synthesis : Multi-step reaction involving ethyl 2-(1H-indol-3-yl) acetate and thiosemicarbazide.
- Key Differences : The triazole-thione group enhances metal-chelating properties, relevant for enzyme inhibition.
5-{(1-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-trione Derivatives
Macrocyclic and Fused-Ring Analogues
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one
- Structure: Benzodiazocinone fused with indole, forming a 10-membered ring .
- Synthesis : One-pot reaction of 1-methylbenzimidazole and benzoylindolyl-3-acetylene .
- Key Differences : Macrocyclic structure may improve pharmacokinetic properties like metabolic stability.
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
Comparative Data Table
Biological Activity
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C₁₂H₁₁N₃OS
- Molecular Weight : 245.3 g/mol
- CAS Number : 61492-51-1
The structure includes an indole moiety linked to a thiazole ring, which is known to contribute to various biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties.
Case Study: Antibacterial Activity
A study synthesized various derivatives of thiazolidinones that included the indole-thiazole hybrid. The compounds were evaluated for their antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. Notably:
| Compound | Bacteria Tested | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| L. monocytogenes | 113.8 | 118.3 | |
| 5g | E. coli | 0.56–4.17 | 2.08–3.68 |
| P. aeruginosa | - | - |
The compound 5d showed the most potent antibacterial activity against S. aureus, with a minimal inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
In addition to its antimicrobial properties, this compound also exhibits promising anticancer activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has indicated that derivatives of the thiazole-indole hybrid possess cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 55 | HCT-15 | 0.92 | Higher than normal cells |
| MCF-7 | 6.06 | - | |
| OVCAR-3 | 5.12 | - |
The compound was particularly effective against colon cancer cells compared to normal human epithelial cells, suggesting a favorable therapeutic index for potential anticancer applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle : Studies indicate that the compound induces cell cycle arrest in cancer cells, particularly in the G1 phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The induction of ROS contributes to cellular stress and apoptosis in cancer cells.
- Targeting Specific Pathways : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Q & A
What are the established synthetic routes for 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one, and how do reaction conditions influence regioselectivity?
Answer:
A common method involves condensation of 2-aminothiazol-4(5H)-one with 3-formylindole derivatives under acidic catalysis. For example, refluxing 2-aminothiazol-4(5H)-one (0.1 mol) with sodium acetate (0.1 mol) and 3-formyl-1H-indole-2-carboxylic acid (0.11 mol) in acetic acid for 3–5 hours yields the target compound. Key factors affecting regioselectivity include:
- Acid catalyst choice : Acetic acid promotes cyclization without side reactions .
- Temperature : Prolonged reflux (>5 hours) may lead to over-oxidation of the thiazole ring.
- Substituent effects : Electron-withdrawing groups on the indole moiety (e.g., nitro or halogen) slow reaction kinetics but improve crystallinity .
How can contradictory spectral data (e.g., NMR or HRMS) for this compound be resolved during structural validation?
Answer:
Contradictions often arise from tautomerism in the thiazol-4(5H)-one ring or proton exchange in polar solvents. To address this:
- Use 2D NMR (COSY, HSQC) : Assign exchangeable protons (e.g., NH in the 2-amino group) and confirm coupling patterns .
- HRMS fragmentation analysis : Verify the molecular ion peak [M+H]+ and characteristic fragments (e.g., loss of CO from the thiazolone ring) .
- X-ray crystallography : Resolve ambiguity in tautomeric forms, as seen in related indole-thiazole hybrids .
What are the methodological challenges in assessing the bioactivity of this compound, particularly in antimicrobial or anticancer assays?
Answer:
Key challenges include:
- Solubility : The compound’s low solubility in aqueous buffers necessitates DMSO or ethanol co-solvents, which may interfere with cell viability assays .
- Metabolic stability : The 2-aminothiazole group is prone to oxidative deamination in microsomal assays, requiring stabilization via prodrug strategies .
- Target specificity : Computational docking (e.g., MOE software) is recommended to prioritize kinase or DNA-intercalation hypotheses before wet-lab validation .
How does the electronic nature of indole substituents influence the compound’s reactivity and pharmacological profile?
Answer:
Substituents at the indole 5-position significantly modulate properties:
- Electron-donating groups (e.g., methoxy) : Increase electron density in the indole ring, enhancing π-π stacking with biological targets (e.g., topoisomerases) but reducing metabolic stability .
- Electron-withdrawing groups (e.g., nitro) : Improve oxidative stability but may reduce membrane permeability due to increased polarity .
- Halogen substituents (e.g., Cl, Br) : Enhance binding to hydrophobic pockets in enzymes, as demonstrated in analogs with IC50 values <10 μM against Staphylococcus aureus .
What advanced computational methods are suitable for predicting the compound’s ADMET properties?
Answer:
- QSAR models : Train models using datasets of structurally related thiazole-indole hybrids to predict logP, CYP450 inhibition, and hERG channel liability .
- Molecular dynamics simulations : Analyze binding persistence with targets like EGFR or PARP over 100-ns trajectories to prioritize synthesis .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity to optimize lead compounds .
How can researchers design controlled experiments to differentiate between on-target and off-target effects in mechanistic studies?
Answer:
- Isozyme-selective inhibitors : Use inhibitors like wortmannin (PI3K) or NU7441 (DNA-PK) to isolate kinase-dependent effects .
- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Proteome-wide profiling : Employ affinity pulldown combined with LC-MS/MS to identify off-target binding partners .
What are the best practices for resolving discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic bridging : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite identification : Use HRMS/MS to detect active or toxic metabolites that may explain in vivo activity .
- Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes to adjust dosing regimens .
How can structural modifications improve the compound’s selectivity for neurodegenerative disease targets?
Answer:
- Blood-brain barrier (BBB) penetration : Introduce lipophilic groups (e.g., trifluoromethyl) while maintaining molecular weight <450 Da .
- Tau protein aggregation inhibition : Modify the indole N-H to a methyl group, as seen in analogs reducing tau fibrillization by 60% in C. elegans models .
- MAO-B inhibition : Replace the 2-amino group with a propargylamine moiety, a strategy validated in related neuroprotective agents .
What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
- HPLC-PDA-ELSD : Track degradation pathways (e.g., hydrolysis of the thiazolone ring) and quantify impurities .
- LC-QTOF-MS : Identify degradation products with mass accuracy <5 ppm and propose degradation mechanisms .
How should researchers integrate this compound into a broader theoretical framework for drug discovery?
Answer:
- Link to known pharmacophores : Frame the compound within the "indole-alkaloid" scaffold paradigm, leveraging precedents like indolmycin (antibiotic) or sunitinib (kinase inhibitor) .
- Mechanistic hypothesis-driven design : Use systems biology tools (e.g., KEGG pathway mapping) to connect structural features to pathways like apoptosis or ROS signaling .
- Reproducibility protocols : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
